molecular formula C12H24N2O2 B3080929 1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt CAS No. 1093636-67-9

1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt

Cat. No.: B3080929
CAS No.: 1093636-67-9
M. Wt: 228.33 g/mol
InChI Key: YHFRZNRBMGDEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s piperidine ring and cyclohexane carboxylic acid moiety play crucial roles in its binding affinity and specificity . The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties and reactivity.

    Cyclohexane carboxylic acid derivatives: These compounds contain the cyclohexane carboxylic acid moiety and have comparable chemical behavior.

The uniqueness of this compound lies in its combined structure of piperidine and cyclohexane carboxylic acid, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

azanium;1-piperidin-1-ylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.H3N/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFRZNRBMGDEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)[O-])N2CCCCC2.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt
Reactant of Route 2
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt
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1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt
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Reactant of Route 5
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt
Reactant of Route 6
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt

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